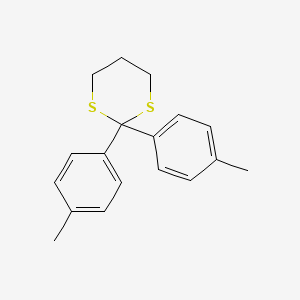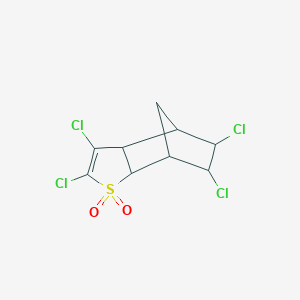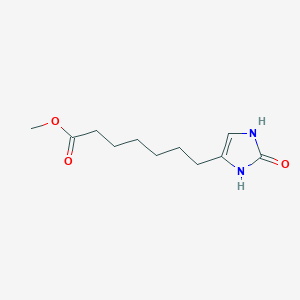
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of dec-3-en-2-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate: Another highly fluorinated compound with similar properties.
Perfluorooctanoic acid (PFOA): A well-known perfluorinated compound with applications in various industries.
Uniqueness
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodec-3-en-2-one is unique due to its specific structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Eigenschaften
| 92604-91-6 | |
Molekularformel |
C10H3F15O |
Molekulargewicht |
424.11 g/mol |
IUPAC-Name |
3,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodec-3-en-2-one |
InChI |
InChI=1S/C10H3F15O/c1-2(26)3(11)4(12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1H3 |
InChI-Schlüssel |
GASXCMFGMORIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)



![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

